![molecular formula C19H16N2O3S B4178650 N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B4178650.png)
N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-2-methoxybenzamide
Overview
Description
N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-2-methoxybenzamide, also known as HNHA, is a small molecule that has been extensively studied for its potential therapeutic applications. HNHA is a member of the family of thioamides, which are known for their ability to inhibit the activity of enzymes that play critical roles in various biological processes.
Mechanism of Action
N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-2-methoxybenzamide inhibits the activity of enzymes by binding to their active sites and preventing the catalytic reaction from occurring. In the case of acetylcholinesterase, N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-2-methoxybenzamide binds to the enzyme's active site and prevents the breakdown of acetylcholine, which is a neurotransmitter that plays a critical role in memory and learning. In the case of monoamine oxidase, N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-2-methoxybenzamide binds to the enzyme's active site and prevents the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in mood regulation. In the case of histone deacetylase, N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-2-methoxybenzamide binds to the enzyme's active site and prevents the removal of acetyl groups from histones, which can lead to changes in gene expression.
Biochemical and Physiological Effects:
N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-2-methoxybenzamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-2-methoxybenzamide inhibits the activity of acetylcholinesterase, monoamine oxidase, and histone deacetylase with IC50 values in the micromolar range. In vivo studies have shown that N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-2-methoxybenzamide can improve memory and learning in animal models of Alzheimer's disease and can reduce the symptoms of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-2-methoxybenzamide is its ability to inhibit the activity of multiple enzymes involved in various diseases. This makes it a potentially useful therapeutic agent for the treatment of multiple diseases. One limitation of N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-2-methoxybenzamide is its relatively low potency compared to other thioamide compounds. This can make it difficult to achieve therapeutic concentrations in vivo.
Future Directions
For research on N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-2-methoxybenzamide include the development of more potent analogs, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of new synthetic methods for N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-2-methoxybenzamide and its analogs could lead to improved yields and more efficient production.
Scientific Research Applications
N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-2-methoxybenzamide has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, monoamine oxidase, and histone deacetylase, which play critical roles in these diseases.
properties
IUPAC Name |
N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-2-methoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-24-17-8-3-2-6-15(17)18(23)21-19(25)20-16-7-4-5-12-11-13(22)9-10-14(12)16/h2-11,22H,1H3,(H2,20,21,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOUKTPWMVTMJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC3=C2C=CC(=C3)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-2-methoxybenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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